6-(Methylamino)pyridin-3-OL
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Overview
Description
6-(Methylamino)pyridin-3-OL is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)pyridin-3-OL typically involves the methylation of 6-aminopyridin-3-OL. One common method is the reaction of 6-aminopyridin-3-OL with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Methylamino)pyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including neurodegenerative disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-(Methylamino)pyridin-3-OL involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridin-3-OL: The precursor to 6-(Methylamino)pyridin-3-OL.
6-Hydroxybenzothiazole: Another compound with similar structural features and applications in PET imaging.
Pyrazolo[3,4-b]pyridin-6-one: A compound with similar biological activities and applications in anticancer research .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-(methylamino)pyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-7-6-3-2-5(9)4-8-6/h2-4,9H,1H3,(H,7,8) |
InChI Key |
GLMOETVLMWPNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)O |
Origin of Product |
United States |
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